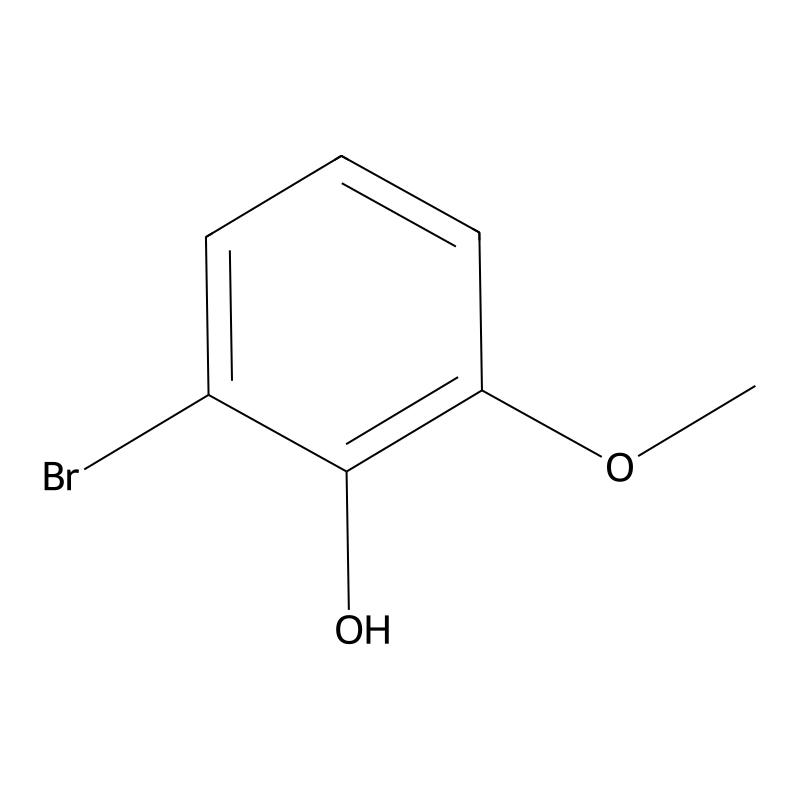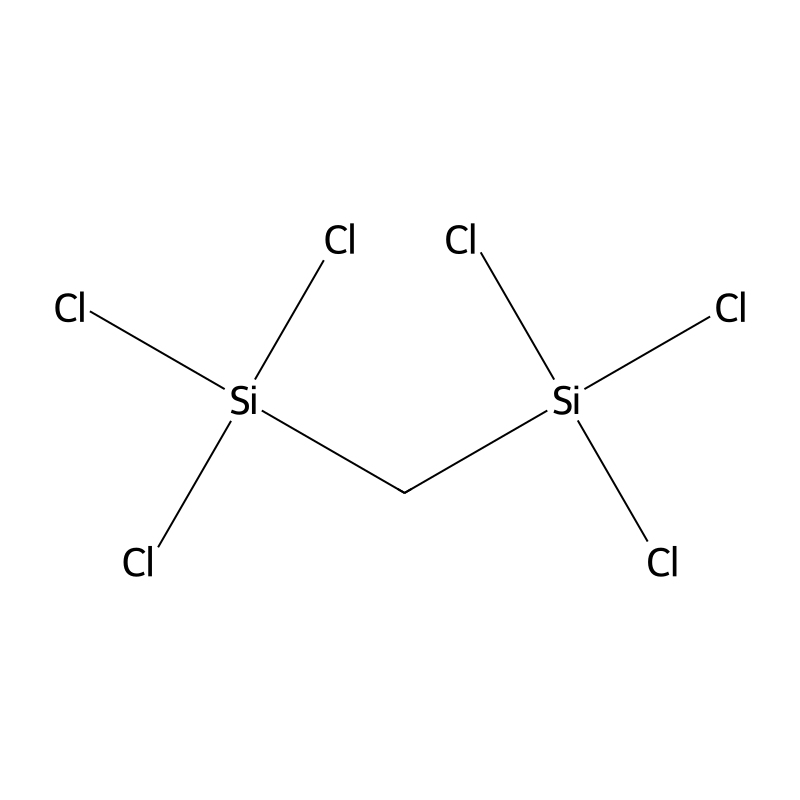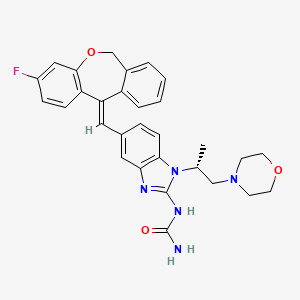2-Bromo-6-methoxyphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Precursor Molecule
The presence of a bromine atom and a methoxy group on the phenol ring suggests 2-Bromo-6-methoxyphenol could serve as a precursor molecule for the synthesis of more complex aromatic compounds. By replacing the bromine or methoxy group with other functional groups through various chemical reactions, researchers could potentially create new molecules with desired properties for applications in medicinal chemistry, materials science, or other fields [].
Structural Analogue Studies
-Bromo-6-methoxyphenol might also be useful in studies involving known biologically active molecules. Since it shares some structural similarities with certain natural products or pharmaceuticals, researchers could investigate its interactions with biological targets to understand the mechanism of action of those related compounds.
Limitations of Current Information
It's important to note that the scientific literature related to the specific applications of 2-Bromo-6-methoxyphenol might be limited due to the following reasons:
- Niche Research Area: The compound might be of interest to a relatively small research group, leading to fewer publications.
- Proprietary Research: Some research involving 2-Bromo-6-methoxyphenol could be part of ongoing commercial development efforts, and the findings might not be publicly available.
Finding More Information
If you're interested in learning more about the potential scientific research applications of 2-Bromo-6-methoxyphenol, you can explore the following resources:
2-Bromo-6-methoxyphenol, with the chemical formula C₇H₇BrO₂ and CAS number 28165-49-3, is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenolic structure. This compound appears as a white to light yellow solid with a melting point between 62°C and 66°C . Its molecular weight is approximately 203.03 g/mol, and it is soluble in various organic solvents .
The compound is notable for its potential use as an intermediate in the synthesis of pharmaceuticals and other organic compounds due to its reactive functional groups .
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, facilitating the formation of new compounds.
- Electrophilic Aromatic Substitution: The methoxy group enhances the electron density on the aromatic ring, making it susceptible to electrophilic attack.
- Reduction Reactions: The phenolic hydroxyl group can be reduced under specific conditions to yield different derivatives .
Research indicates that 2-Bromo-6-methoxyphenol exhibits several biological activities, including:
- Antioxidant Properties: It can scavenge free radicals, potentially reducing oxidative stress.
- Antimicrobial Activity: Preliminary studies suggest effectiveness against certain bacterial strains.
- Pharmaceutical Intermediate: It serves as a precursor for synthesizing biologically active compounds .
Several methods have been developed for synthesizing 2-Bromo-6-methoxyphenol, including:
- Bromination of Guaiacol: Guaiacol can be brominated at the ortho position to yield 2-Bromo-6-methoxyphenol.
- Methoxylation of Bromophenol: Starting from bromophenol, methoxylation can introduce the methoxy group at the desired position.
- Direct Functionalization: Utilizing transition metal-catalyzed reactions to install bromine and methoxy groups selectively on phenolic compounds .
The applications of 2-Bromo-6-methoxyphenol are diverse:
- Pharmaceutical Industry: Used as an intermediate in drug synthesis.
- Chemical Research: Employed in studies related to organic synthesis and reaction mechanisms.
- Cosmetic Products: Potentially included in formulations due to its antioxidant properties .
Studies on the interactions of 2-Bromo-6-methoxyphenol indicate that it may influence various biological pathways. For instance:
- It has been shown to interact with specific enzymes involved in drug metabolism.
- Its antioxidant capacity suggests potential protective effects against cellular damage induced by reactive oxygen species .
Several compounds share structural similarities with 2-Bromo-6-methoxyphenol. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Bromo-2-hydroxyanisole | 5424-43-1 | Similar structure; used in similar applications. |
| 6-Bromoguaiacol | 129103-69-1 | Related compound with different functional groups. |
| 1-Bromo-2,3,4-trimethoxybenzene | 2859-78-1 | Contains multiple methoxy groups; more complex reactivity. |
| 4-Bromo-2-methoxyphenol | 95970-08-4 | Another derivative with potential pharmaceutical applications. |
These compounds exhibit varying degrees of reactivity and biological activity, highlighting the unique position of 2-Bromo-6-methoxyphenol within this group due to its specific substitution pattern and functional groups .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








